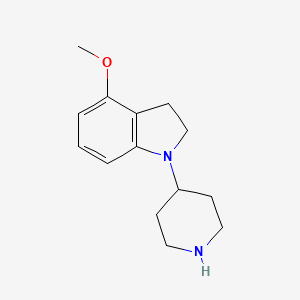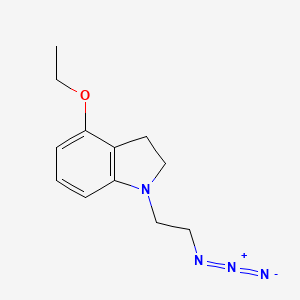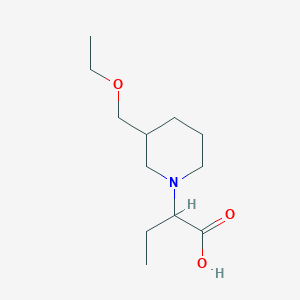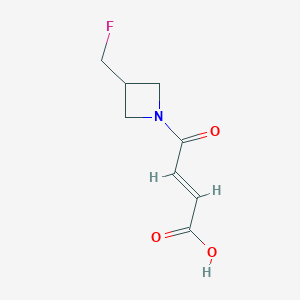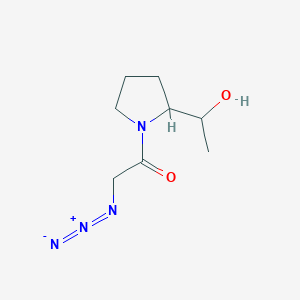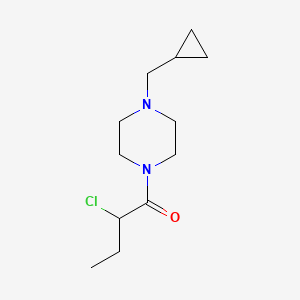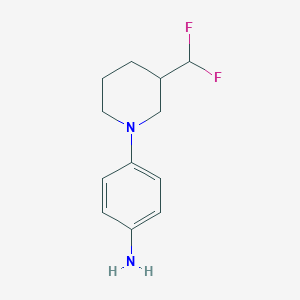
4-(3-(Difluoromethyl)piperidin-1-yl)aniline
Übersicht
Beschreibung
4-(3-(Difluoromethyl)piperidin-1-yl)aniline, also known as 4-difluoromethylpiperidine-1-yl aniline (DFMPA), is a chemical compound that is used in a variety of scientific research applications. It is an aromatic amine, containing an aniline group, a piperidine ring, and two fluorine atoms. DFMPA has been studied extensively in the fields of medicinal chemistry, chemical biology, and biochemistry, due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
4-(3-(Difluoromethyl)piperidin-1-yl)aniline: is a valuable precursor in synthesizing a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of various functional groups, leading to the creation of novel molecules with potential pharmacological activities.
Anticancer Applications
Piperidine derivatives, including those derived from the compound , have shown promise in anticancer research. They are being explored for their ability to inhibit cancer cell growth and metastasis. The difluoromethyl group in particular may contribute to the cytotoxicity against cancer cells .
Antimicrobial and Antifungal Agents
The structural flexibility of piperidine-based compounds allows for the development of potent antimicrobial and antifungal agents. Research indicates that modifications to the piperidine ring can lead to compounds with significant activity against a variety of microbial and fungal pathogens .
Neuropharmacological Properties
Due to the presence of the piperidine moiety, derivatives of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline are being studied for their neuropharmacological properties. They may serve as lead compounds in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory potential. The piperidine core is a common feature in many pain-relieving and anti-inflammatory drugs, suggesting that this compound could be a starting point for new therapies .
Antihypertensive Effects
Piperidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. The unique structure of 4-(3-(Difluoromethyl)piperidin-1-yl)aniline may lead to the discovery of new blood pressure-lowering medications .
Antipsychotic Medications
The piperidine structure is often found in antipsychotic drugs. Research into derivatives of the compound could yield new treatments for psychiatric conditions, potentially with fewer side effects than current medications .
Antioxidant Properties
Piperidine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The difluoromethyl group in 4-(3-(Difluoromethyl)piperidin-1-yl)aniline might enhance these properties, leading to the development of novel antioxidants .
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-2-1-7-16(8-9)11-5-3-10(15)4-6-11/h3-6,9,12H,1-2,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAMFGGRZZCIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
